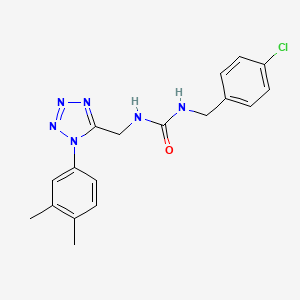
1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as ureas, which are widely used in medicinal chemistry and drug development.
Applications De Recherche Scientifique
Mechanistic Studies in Chemistry
Urea derivatives, including compounds similar to 1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, have been explored in mechanistic chemistry. Studies have shown that urea and its derivatives can undergo various reactions to form compounds with potential applications in medicinal chemistry and material science. For example, reactions of urea with acyloins and diacetyl have been studied to understand their potential in forming 4-imidazolin-2-ones and other compounds through mechanisms involving oxetan ring formation (Butler & Hussain, 1981).
Anticancer Research
Derivatives of urea, similar to the chemical , have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The research into diaryl ureas has led to the discovery of new anticancer agents. These compounds have shown significant effects in inhibiting the proliferation of cancer cells, suggesting their potential as therapeutic agents (Jian et al., 2020).
Structural Studies
The crystal structures of related urea compounds have been determined, providing insights into their molecular configurations and potential interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various fields, including insecticide development and material science (Seonghwa et al., 2015).
Insecticide Development
Urea derivatives have been investigated for their insecticidal properties, particularly in inhibiting chitin synthesis in insects. This line of research has led to the development of insecticides that act by interfering with the cuticle deposition in insects, showcasing the potential of urea compounds in agricultural applications (D. Deul et al., 1978).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-12-3-8-16(9-13(12)2)25-17(22-23-24-25)11-21-18(26)20-10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFORHKFEUXWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

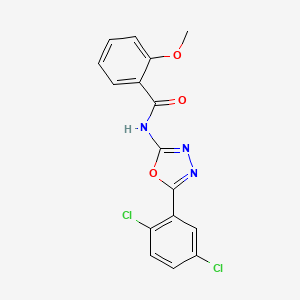

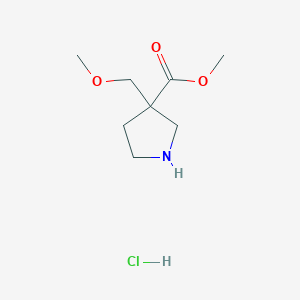
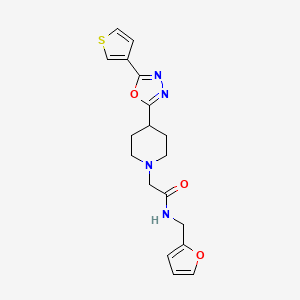
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
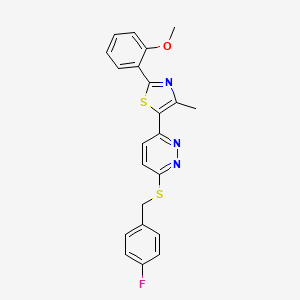
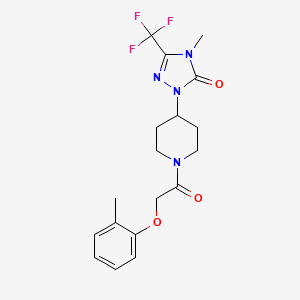
![N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2405652.png)
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)
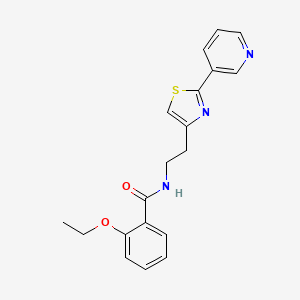
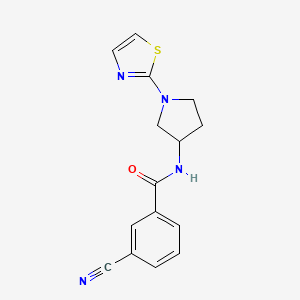
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)
